molecular formula C34H33F2N5O5 B2749348 AMG-51 CAS No. 890019-63-3

AMG-51

Cat. No.: B2749348
CAS No.: 890019-63-3
M. Wt: 629.665
InChI Key: ONSZEUCTVQJHOZ-UHFFFAOYSA-N
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Description

AMG-51 is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

AMG-51 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

AMG-51, also known as AMG51, is a compound that primarily targets the c-Met kinase , which is the receptor for hepatocyte growth factor (HGFR) . This receptor is primarily expressed on epithelial and mesenchymal cells and plays a crucial role in wound healing, liver regeneration, and embryo development . Dysregulation of c-Met through overexpression, gene amplification, mutation, or a ligand-dependent autocrine/paracrine loop is associated with tumorigenesis .

Mode of Action

This compound demonstrates good effectiveness against c-Met with few off-target effects at set concentrations . It shows enzyme selectivity of c-Met with a Ki of 4.9nM . This compound binds to the c-Met receptor and inhibits its activity, thereby disrupting the signaling pathways that promote cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hepatocyte growth factor/c-Met signaling pathway . This pathway is associated with various cellular processes, including cell growth, motility, and morphogenesis. By inhibiting the c-Met receptor, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against c-met suggests that it has sufficient bioavailability to reach its target in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation . By binding to and inhibiting the c-Met receptor, this compound disrupts the signaling pathways that promote these processes . This disruption can lead to the inhibition of tumor growth in cancerous cells .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statement H302, and precautionary statements P280, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG-51 involves multiple steps, including the formation of the quinoline core, the introduction of fluorine atoms, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

AMG-51 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

    Gefitinib: An anticancer drug with a quinazoline core, structurally related to quinoline.

    Erlotinib: Another anticancer drug with a quinazoline core.

Uniqueness

AMG-51 is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSZEUCTVQJHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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